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Introduction

N-dodecyl-pSar25 is a specialized lipid conjugate composed of an N-dodecyl (C12) alkyl chain
linked to a polysarcosine polymer of 25 repeating units (pSar25). It belongs to a class of
polysarcosine-lipids (pSar-lipids) that are gaining significant attention as a superior alternative
to polyethylene glycol (PEG)-lipids in the formulation of lipid nanoparticles (LNPs) for gene
therapy applications. Polysarcosine, a polypeptoid derived from the endogenous amino acid
sarcosine, offers excellent biocompatibility and "stealth” properties that shield nanoparticles
from the immune system, similar to PEG. However, pSar-lipids have demonstrated advantages
over their PEGylated counterparts, including improved transfection potency and a better safety
profile with reduced immunogenicity.[1][2][3][4]

These application notes provide a comprehensive overview of the use of N-dodecyl-pSar25 in
gene therapy, including detailed protocols for the formulation of pSar-LNPs and their
application in in vitro and in vivo gene delivery.

Advantages of Polysarcosine-Lipids in Gene
Delivery

Lipid nanoparticles incorporating pSar-lipids, including N-dodecyl-pSar25, offer several key
advantages for the delivery of genetic material such as mMRNA and siRNA:
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» Improved Transfection Potency: Studies have shown that LNPs formulated with pSar-lipids
can exhibit more robust mRNA transfection potency compared to similar PEGylated LNPs.[1]

[4]

o Enhanced Safety Profile: pSar-LNPs have been associated with a reduced
immunostimulatory response, showing lower proinflammatory cytokine secretion and
complement activation compared to PEGylated LNPs.[2] This is particularly crucial for
therapies requiring repeated administration.

e Reduced Immunogenicity: A significant drawback of PEGylated lipids is the potential for the
production of anti-PEG antibodies, which can lead to accelerated blood clearance of the
nanoparticles upon subsequent doses. Polysarcosine is considered to be non-immunogenic,
mitigating this risk.[2]

o Tunable Properties: The physicochemical properties of pSar-LNPs, such as particle size,
morphology, and internal structure, can be fine-tuned by varying the chain length of the
polysarcosine and the lipid anchor.[5]

Data Presentation: Physicochemical and Biological
Properties of pSar-LNPs

The following table summarizes key quantitative data from studies on pSar-LNPs. While
specific data for N-dodecyl-pSar25 is emerging, the table includes data from closely related
pSar-lipids to provide a comparative context.
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Experimental Protocols
Protocol 1: Formulation of N-dodecyl-pSar25 Lipid
Nanoparticles for mRNA Delivery

This protocol describes a standard method for formulating pSar-LNPs using a microfluidic
mixing device.

Materials:

e lonizable lipid (e.g., DLIn-MC3-DMA, SM-102, or ALC-0315)
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e N-dodecyl-pSar25

e Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

e Cholesterol

 MRNA encoding the gene of interest

» Ethanol (anhydrous, molecular biology grade)

» Citrate buffer (e.g., 50 mM, pH 4.0)

o Phosphate-buffered saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr)

 Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system

Procedure:

e Lipid Stock Solution Preparation:

o Prepare a stock solution of the ionizable lipid, N-dodecyl-pSar25, DSPC, and cholesterol
in ethanol. A common molar ratio is 50:1.5:10:38.5 (ionizable lipid:N-dodecyl-
pSar25:DSPC:cholesterol).

o The final lipid concentration in the ethanol phase should be between 10-25 mM.

o MRNA Solution Preparation:

o Dilute the mRNA in the citrate buffer (pH 4.0) to a desired concentration (e.g., 0.1-0.5
mg/mL).

e Microfluidic Mixing:

o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
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o Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).

o Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to
the self-assembly of the LNPs with the mRNA encapsulated.

» Buffer Exchange and Concentration:
o The resulting LNP suspension is in an ethanol/citrate buffer mixture.

o Perform buffer exchange into PBS (pH 7.4) using either dialysis against PBS overnight at
4°C or a tangential flow filtration system.

o This step removes the ethanol and raises the pH, resulting in a stable, neutral LNP
formulation.

 Sterilization and Characterization:
o Sterilize the final LNP formulation by passing it through a 0.22 um syringe filter.

o Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential
using dynamic light scattering (DLS).

o Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen assay).

e Storage:

o Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Mammalian Cells

This protocol outlines the general procedure for transfecting mammalian cells in culture with the
formulated pSar-LNPs.

Materials:
e N-dodecyl-pSar25 LNPs encapsulating the mRNA of interest

o Mammalian cell line (e.g., HEK293, HelLa, or a cell line relevant to the research)
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o Complete cell culture medium

o Assay-specific reagents (e.g., luciferase assay substrate, antibodies for western blotting, or
flow cytometry)

Procedure:

o Cell Seeding:

o The day before transfection, seed the cells in a multi-well plate (e.g., 24-well or 96-well) at
a density that will result in 70-90% confluency at the time of transfection.

e Transfection:

o On the day of transfection, dilute the pSar-LNP formulation to the desired final mMRNA
concentration in fresh, serum-free or complete culture medium. The optimal concentration
should be determined empirically but typically ranges from 10 to 500 ng of mMRNA per well
for a 24-well plate.

o Remove the old medium from the cells and replace it with the medium containing the
pSar-LNPs.

e |ncubation:

o Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The incubation time will
depend on the gene of interest and the desired time point for analysis.

e Analysis of Gene Expression:

o After the incubation period, analyze the expression of the delivered gene using an
appropriate method:

» Reporter Genes (e.g., Luciferase, GFP): Measure the signal using a luminometer or
fluorescence microscope/plate reader.

» Therapeutic Proteins: Analyze protein expression by western blotting, ELISA, or flow
cytometry.
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» Gene Silencing (for siRNA): Assess the knockdown of the target gene at the mRNA
level (QRT-PCR) or protein level (western blotting).

o Cell Viability Assay:

o Itis recommended to perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to
assess any potential cytotoxicity of the LNP formulation.
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Caption: Workflow for the formulation of pSar-LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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